molecular formula C24H22N4O5S B11595799 (3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11595799
M. Wt: 478.5 g/mol
InChI Key: YOLWEBQWMGYBFF-ZZEZOPTASA-N
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Description

The compound (3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique combination of functional groups. This compound is characterized by its thiazolo-triazole core, which is fused with an indole moiety and substituted with a trimethoxyphenyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo-triazole core. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring. This is followed by the formation of the triazole ring through a cyclization reaction with hydrazine derivatives.

The indole moiety can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. The final step involves the coupling of the indole derivative with the thiazolo-triazole intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, the purification processes are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding to specific biological targets, influencing various biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thiazolo-triazole core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[6-oxo-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups. The presence of the trimethoxyphenyl group, in particular, can significantly influence its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22N4O5S/c1-5-10-27-15-9-7-6-8-14(15)18(22(27)29)20-23(30)28-24(34-20)25-21(26-28)13-11-16(31-2)19(33-4)17(12-13)32-3/h6-9,11-12H,5,10H2,1-4H3/b20-18-

InChI Key

YOLWEBQWMGYBFF-ZZEZOPTASA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)C1=O

Origin of Product

United States

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